Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-
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Overview
Description
Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- is a complex organic compound with the molecular formula C22H18Se. This compound is characterized by the presence of a cyclobutene ring substituted with a phenylseleno group and two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- typically involves the reaction of cyclobutene derivatives with phenylseleno reagents under controlled conditions. One common method includes the use of phenylseleno chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno group to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- involves its interaction with molecular targets through its phenylseleno group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-
- Benzene, 1,1’-[2,3-bis(phenylseleno)-2-cyclobuten-1-ylidene]bis-
Uniqueness
Benzene, 1,1’-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis- is unique due to its specific structural features, including the cyclobutene ring and the phenylseleno group.
Properties
CAS No. |
689261-81-2 |
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Molecular Formula |
C22H18Se |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(4,4-diphenylcyclobuten-1-yl)selanylbenzene |
InChI |
InChI=1S/C22H18Se/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)17-16-21(22)23-20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
CKPFCMCZSKEYEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C1(C2=CC=CC=C2)C3=CC=CC=C3)[Se]C4=CC=CC=C4 |
Origin of Product |
United States |
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